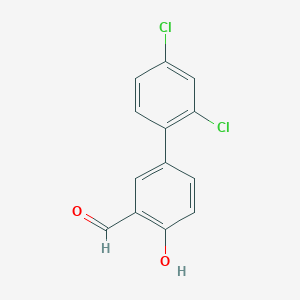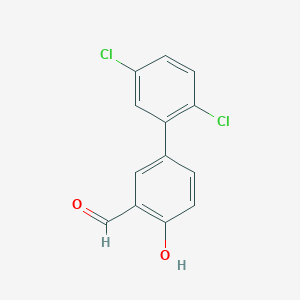![molecular formula C16H15NO3 B6378679 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% CAS No. 1093119-81-3](/img/structure/B6378679.png)
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% (4-DFP-95) is an organic compound with a wide range of applications in scientific research. It is a colorless solid with a molecular weight of 222.29 g/mol and a melting point of 130-132°C. 4-DFP-95 is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a reactant in the synthesis of pharmaceuticals, fragrances, and other products. Its structure makes it an ideal starting material for the synthesis of a variety of compounds and its high purity makes it especially suitable for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% has a wide range of applications in scientific research. It is used as a starting material in the synthesis of a variety of compounds such as pharmaceuticals, fragrances, and other products. It is also used as a reagent in organic synthesis and as a catalyst in the production of polymers. Additionally, 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% is used in the synthesis of 4-substituted phenols, which are important intermediates in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% is based on the reaction of 4-formylphenol and N,N-dimethylaminocarbonyl chloride. The reaction proceeds through a nucleophilic substitution reaction in which the chlorine atom of the N,N-dimethylaminocarbonyl chloride is replaced by the hydroxyl group of the 4-formylphenol. This results in the formation of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%.
Biochemical and Physiological Effects
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% has not been studied for its biochemical or physiological effects. As such, its effects on the body are unknown.
Vorteile Und Einschränkungen Für Laborexperimente
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% is a highly pure compound and is well suited for laboratory experiments. Its high purity makes it ideal for synthesizing a variety of compounds and it is easily synthesized from readily available starting materials. However, 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% is a hazardous material and should be handled with care.
Zukünftige Richtungen
The following are some potential future directions for the use of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% in scientific research:
1. Investigating its potential use as a catalyst in the production of polymers.
2. Exploring its potential use in the synthesis of pharmaceuticals and fragrances.
3. Examining its potential use as a reagent in organic synthesis.
4. Investigating its potential use in the synthesis of 4-substituted phenols.
5. Studying its biochemical and physiological effects.
6. Examining its potential use in the synthesis of other compounds.
7. Investigating its potential use in the synthesis of polymers.
8. Examining its potential applications in other areas of scientific research.
Synthesemethoden
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% is synthesized by the reaction of 4-formylphenol and N,N-dimethylaminocarbonyl chloride. This reaction is carried out in a solvent such as dichloromethane or acetonitrile. The reaction is carried out at room temperature and the product is isolated by filtration and washed with aqueous sodium bicarbonate solution. The product is then dried and recrystallized from a suitable solvent.
Eigenschaften
IUPAC Name |
3-(3-formyl-4-hydroxyphenyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-17(2)16(20)13-5-3-4-11(8-13)12-6-7-15(19)14(9-12)10-18/h3-10,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKDFBLDBMPCPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685289 |
Source


|
| Record name | 3'-Formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol | |
CAS RN |
1093119-81-3 |
Source


|
| Record name | 3'-Formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378686.png)